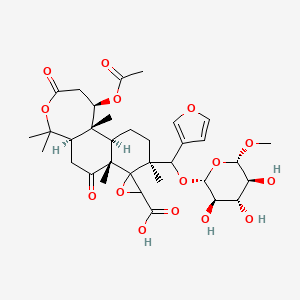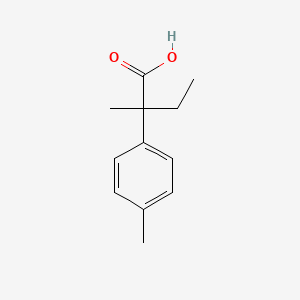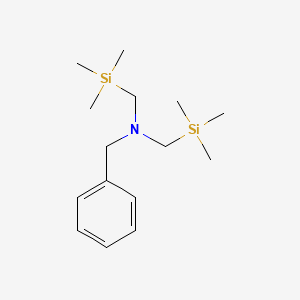
Nomilin 17-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nomilin 17-beta-D-glucopyranoside is a natural product found in Citrus macrophylla, Citrus latipes, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Purification Techniques
Nomilin 17-beta-D-glucopyranoside, a citrus limonoid glycoside, poses challenges in purification due to its close structural similarity to other limonoid glucosides. Advanced techniques like reversed-phase flash chromatography have been developed for its effective separation and isolation from closely related compounds. Such methods have proven to achieve high purity and yield, essential for further scientific investigations into this compound (Raman et al., 2005).
Analytical and Characterization Studies
Nomilin 17-beta-D-glucopyranoside has been the subject of intensive analytical studies, particularly using mass spectrometry techniques. The application of atmospheric pressure chemical ionization tandem mass spectrometry (APCI-MS/MS) and electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been pivotal in understanding the fragmentation patterns and structural intricacies of citrus limonoids, including nomilin 17-beta-D-glucopyranoside (Tian & Schwartz, 2003). Such detailed molecular insights are crucial for harnessing the full potential of this compound in various scientific applications.
Quantification in Citrus Varieties
High performance liquid chromatography (HPLC) methods have been tailored for the simultaneous quantification of nomilin 17-beta-D-glucopyranoside and other limonoids. These methods, coupled with diode array detectors, offer sensitivity and specificity in detecting these compounds across different citrus fruit varieties, providing a foundation for studying their distribution and concentration in nature (Vikram, Jayaprakasha, & Patil, 2007).
Metabolism and Transformation Studies
Research into the metabolic pathways of limonoids in plant cell cultures highlights the transformation of nomilin to other compounds, offering insights into the biosynthesis and metabolic engineering of these bioactive substances. Understanding these metabolic routes opens doors to synthetic biology applications and the potential enhancement of the beneficial properties of these compounds (Endo et al., 2002).
Potential Pharmacological Applications
While not directly related to drug use, dosage, or side effects, it's noteworthy that nomilin 17-beta-D-glucopyranoside and related compounds have been the focus of pharmacological interest due to their observed biological activities. Research indicates potential anti-obesity, anti-hyperglycemic, anti-inflammatory, and anticancer effects. These findings, while still in the early stages, point to the possibility of nomilin 17-beta-D-glucopyranoside being a key compound in future therapeutic applications (Ono et al., 2011).
Eigenschaften
CAS-Nummer |
141304-77-0 |
|---|---|
Produktname |
Nomilin 17-beta-D-glucopyranoside |
Molekularformel |
C9H13NO2 |
Molekulargewicht |
0 |
Synonyme |
NOMILIN17-BETA-D-GLUCOPYRANOSIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





